molecular formula C10H8Cl2N2O B11870137 4(3H)-Quinazolinone, 2-(dichloromethyl)-3-methyl- CAS No. 1772-90-3

4(3H)-Quinazolinone, 2-(dichloromethyl)-3-methyl-

Katalognummer: B11870137
CAS-Nummer: 1772-90-3
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: VAOLQQZDTQCLLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with dichloromethyl methyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of a strong acid like hydrochloric acid and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones .

Wissenschaftliche Forschungsanwendungen

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in antimicrobial applications, the compound can disrupt bacterial cell wall synthesis or interfere with DNA replication . In anticancer research, it may induce apoptosis by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one stands out due to its unique combination of dichloromethyl and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Eigenschaften

CAS-Nummer

1772-90-3

Molekularformel

C10H8Cl2N2O

Molekulargewicht

243.09 g/mol

IUPAC-Name

2-(dichloromethyl)-3-methylquinazolin-4-one

InChI

InChI=1S/C10H8Cl2N2O/c1-14-9(8(11)12)13-7-5-3-2-4-6(7)10(14)15/h2-5,8H,1H3

InChI-Schlüssel

VAOLQQZDTQCLLG-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2N=C1C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.